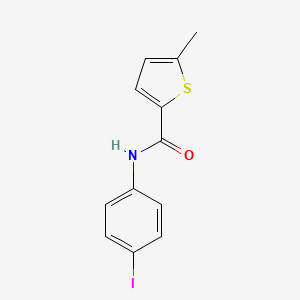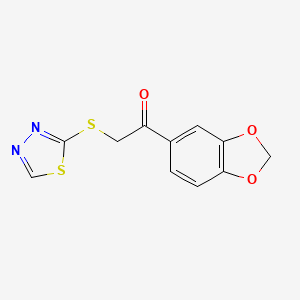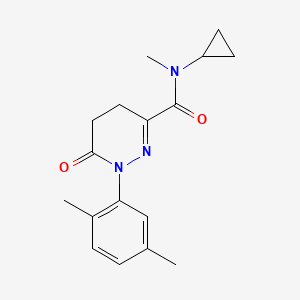![molecular formula C23H23NO7 B7534141 Diethyl 5-[4-(2-oxopyrrolidin-1-yl)benzoyl]oxybenzene-1,3-dicarboxylate](/img/structure/B7534141.png)
Diethyl 5-[4-(2-oxopyrrolidin-1-yl)benzoyl]oxybenzene-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 5-[4-(2-oxopyrrolidin-1-yl)benzoyl]oxybenzene-1,3-dicarboxylate is a complex organic compound that features a pyrrolidinone moiety attached to a benzoyl group, which is further linked to a benzene ring substituted with two ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-[4-(2-oxopyrrolidin-1-yl)benzoyl]oxybenzene-1,3-dicarboxylate typically involves multiple steps, starting with the preparation of the pyrrolidinone derivative. One common method involves the cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to cis-1,4-dihydroxybut-2-ene, followed by hydrogenation and subsequent treatment with ammonia . The benzoyl group is then introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst . Finally, the ester groups are added via esterification reactions using diethyl oxalate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product .
化学反应分析
Types of Reactions
Diethyl 5-[4-(2-oxopyrrolidin-1-yl)benzoyl]oxybenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
科学研究应用
Diethyl 5-[4-(2-oxopyrrolidin-1-yl)benzoyl]oxybenzene-1,3-dicarboxylate has several applications in scientific research:
作用机制
The mechanism of action of Diethyl 5-[4-(2-oxopyrrolidin-1-yl)benzoyl]oxybenzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The pyrrolidinone moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation and apoptosis .
相似化合物的比较
Similar Compounds
Diethyl (pyrrolidin-2-yl)phosphonate: Similar structure but with a phosphonate group instead of the benzoyl group.
Diethyl (5-oxopyrrolidin-2-yl)phosphonate: Contains a similar pyrrolidinone moiety but with different substituents.
Uniqueness
Diethyl 5-[4-(2-oxopyrrolidin-1-yl)benzoyl]oxybenzene-1,3-dicarboxylate is unique due to its combination of a pyrrolidinone moiety with a benzoyl group and ester functionalities. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
diethyl 5-[4-(2-oxopyrrolidin-1-yl)benzoyl]oxybenzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO7/c1-3-29-21(26)16-12-17(22(27)30-4-2)14-19(13-16)31-23(28)15-7-9-18(10-8-15)24-11-5-6-20(24)25/h7-10,12-14H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFIFVDQJLHSTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)N3CCCC3=O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(methylcarbamoyl)propanamide](/img/structure/B7534065.png)

![[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3-[(4-nitrobenzoyl)amino]propanoate](/img/structure/B7534079.png)
![2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile](/img/structure/B7534089.png)
![3-Methyl-2-[[2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetyl]amino]butanoic acid](/img/structure/B7534096.png)
![N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B7534099.png)

![3-[2-[Ethyl-[2-hydroxy-3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]amino]-1-hydroxyethyl]phenol](/img/structure/B7534129.png)
![2-methyl-N-[1-[2-(2-propan-2-ylpyrrolidin-1-yl)acetyl]piperidin-4-yl]benzamide](/img/structure/B7534155.png)
![N-butyl-N-methyl-1-(3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonyl)piperidine-4-carboxamide](/img/structure/B7534162.png)

![8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534169.png)
![4-[2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7534170.png)
